molecular formula C14H14N2O4 B2703424 5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline CAS No. 1970100-27-6

5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline

Cat. No.: B2703424
CAS No.: 1970100-27-6
M. Wt: 274.276
InChI Key: GXSMLGVMOIFNHZ-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline: is an organic compound that features a nitro group and an aniline moiety, with a methoxyphenyl group attached via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline typically involves the nitration of aniline derivatives followed by etherification. One common method includes:

    Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Etherification: The nitrated aniline is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Bases: Potassium carbonate, sodium hydroxide.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Anilines: Substitution reactions can yield various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Participates in catalytic reactions such as Suzuki-Miyaura coupling.

Biology and Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

    Biochemical Studies: Used in studies involving enzyme interactions and inhibition.

Industry:

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Dyes and Pigments: Can be used in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the methoxyphenyl group can participate in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[(4-methoxyphenyl)methoxy]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSMLGVMOIFNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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